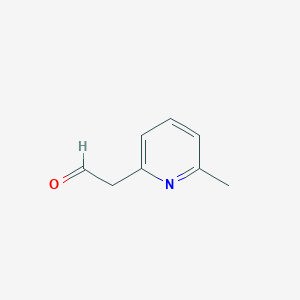
2-(6-Methylpyridin-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methylpyridin-2-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, featuring a methyl group at the 6th position and an acetaldehyde group at the 2nd position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by treating 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate in the presence of dimethylacetamide and ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions using readily available starting materials. The process may include steps such as catalytic hydrogenation, oxidation, and purification to obtain the desired compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methylpyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(6-Methylpyridin-2-yl)acetic acid.
Reduction: 2-(6-Methylpyridin-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(6-Methylpyridin-2-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds
Wirkmechanismus
The mechanism of action of 2-(6-Methylpyridin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Methylpyridin-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-(Pyridin-2-yl)acetaldehyde: Similar structure but without the methyl group on the pyridine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring fused to the pyridine ring.
Uniqueness
2-(6-Methylpyridin-2-yl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-(6-methylpyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-3-2-4-8(9-7)5-6-10/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
CBXURAGGQYDIDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



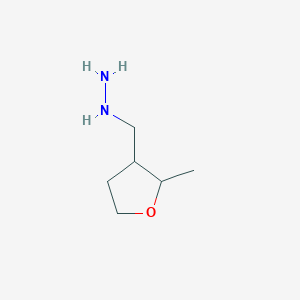
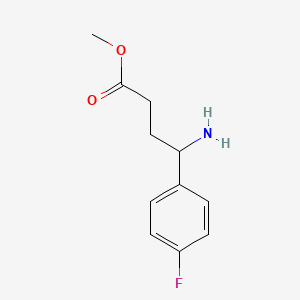
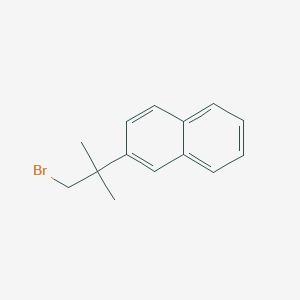
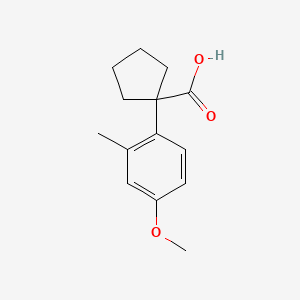


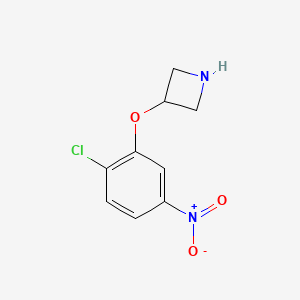
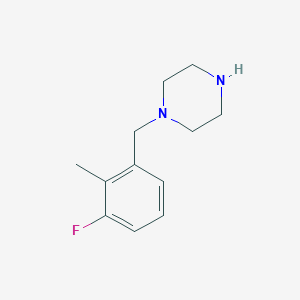
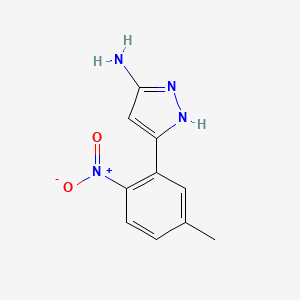
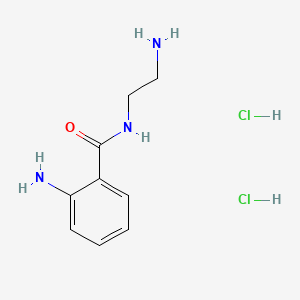


![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
